molecular formula C6H4Cl3N B1512547 4,5-Dichloro-2-(chloromethyl)pyridine

4,5-Dichloro-2-(chloromethyl)pyridine

Katalognummer: B1512547
Molekulargewicht: 196.5 g/mol
InChI-Schlüssel: QUAHYVNBPSFMCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dichloro-2-(chloromethyl)pyridine is a halogenated pyridine derivative characterized by a pyridine ring substituted with chlorine atoms at positions 4 and 5 and a chloromethyl (-CH₂Cl) group at position 2.

Eigenschaften

Molekularformel

C6H4Cl3N

Molekulargewicht

196.5 g/mol

IUPAC-Name

4,5-dichloro-2-(chloromethyl)pyridine

InChI

InChI=1S/C6H4Cl3N/c7-2-4-1-5(8)6(9)3-10-4/h1,3H,2H2

InChI-Schlüssel

QUAHYVNBPSFMCD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CC(=C1Cl)Cl)CCl

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3)
  • Structure : Chlorine at position 2, chloromethyl at position 3.
  • Molecular Formula : C₆H₅Cl₂N (MW: 162.02 g/mol).
  • Classified as a corrosive solid (UN3261, Hazard Class 8). Skin/eye contact causes severe irritation; inhalation risks include respiratory inflammation .
  • Key Differences : The positional isomerism alters reactivity. The chloromethyl group at position 5 (vs. position 2 in the target compound) may reduce steric hindrance in substitution reactions.
2-(Chloromethyl)pyridine (CAS 4377-33-7)
  • Structure : Single chloromethyl group at position 2.
  • Applications: Intermediate in synthesizing pimeprofen (a nonsteroidal anti-inflammatory drug) .
4-(Chloromethyl)pyridine Hydrochloride (CAS 1822-51-1)
  • Structure : Chloromethyl at position 4; hydrochloride salt.
  • Applications : Used in tropicamide synthesis (a mydriatic agent) .
  • Key Differences : The hydrochloride salt enhances solubility, while the chloromethyl group at position 4 (vs. position 2) may alter binding affinity in pharmaceutical contexts.

Heterocyclic Derivatives with Chloro/Methyl Substituents

4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine (CAS 1437436-16-2)
  • Structure : Pyrido[3,4-d]pyrimidine core with chloro and difluoromethyl groups.
  • Similarity Score : 0.96 (vs. target compound) based on substituent patterns .
  • Key Differences : The fused pyrimidine ring increases planarity, enhancing interactions in biological systems (e.g., enzyme inhibition). Difluoromethyl groups offer metabolic stability compared to chloromethyl.
4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine (CAS 1029720-75-9)
  • Structure : Dichloro and methyl substituents on a pyrido-pyrimidine scaffold.
  • Similarity Score : 0.85 .
  • Key Differences : Methyl groups (vs. chloromethyl) reduce electrophilicity but improve lipophilicity, influencing bioavailability.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
4,5-Dichloro-2-(chloromethyl)pyridine Not provided C₆H₄Cl₃N ~181.46 (calculated) Cl (4,5), -CH₂Cl (2) Inferred: Pharmaceutical intermediate
2-Chloro-5-(chloromethyl)pyridine 70258-18-3 C₆H₅Cl₂N 162.02 Cl (2), -CH₂Cl (5) R&D use; corrosive hazard
2-(Chloromethyl)pyridine 4377-33-7 C₆H₆ClN 127.57 -CH₂Cl (2) Pimeprofen synthesis
4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine 1437436-16-2 C₈H₅ClF₂N₃ 216.6 Cl (4), -CF₂H (2) High similarity to target compound

Research Findings and Implications

  • Reactivity : Chloromethyl groups at position 2 (as in the target compound) are more reactive in nucleophilic substitutions than those at positions 4 or 5 due to proximity to the pyridine nitrogen .
  • Toxicity: Chlorinated pyridines generally exhibit higher toxicity than non-halogenated analogs. For example, 2-chloro-5-(chloromethyl)pyridine causes severe skin/eye irritation, suggesting similar risks for the target compound .
  • Pharmaceutical Utility : Chloromethyl groups enable facile functionalization, as seen in imiquimod (a TLR7 agonist) and tropicamide derivatives .

Vorbereitungsmethoden

Key Features:

  • Solvent: Oil of mirbane (a petroleum-based solvent)
  • Buffering Agent: Sodium dihydrogen phosphate, maintaining solution pH between 4 and 5
  • Initiator: Phosphorus trichloride, added at 2-5% weight relative to 3-picoline
  • Reaction Conditions: Temperature initially raised to 80-100 °C under nitrogen atmosphere, then chlorine gas is introduced, and temperature is further increased to 120-160 °C
  • Reaction Time: 12-20 hours

Process Summary:

Step Description
1 Mix 3-picoline, oil of mirbane, sodium dihydrogen phosphate solution, and phosphorus trichloride initiator
2 Adjust pH to 4-5, purge with nitrogen, and heat to 80-100 °C
3 Stop nitrogen, introduce chlorine gas, raise temperature to 120-160 °C, and maintain for 12-20 h
4 Stop chlorine, reintroduce nitrogen to purge residual chlorine
5 Perform underpressure distillation to remove solvent and isolate crude product
6 Purify crude product via high-vacuum fractionation to obtain 4,5-dichloro-2-(chloromethyl)pyridine

Advantages:

  • Liquid-phase chlorination reduces solid waste
  • Buffering the solution reduces by-product formation
  • Yield reaches approximately 90%
  • Product purity is high due to controlled chlorination and purification

Example (Embodiment):

  • 10 g 3-picoline, 30 mL oil of mirbane, 45 mL buffer solution (pH ~4)
  • 0.2 g phosphorus trichloride initiator
  • Chlorination at 120 °C for 12 hours
  • Final purification yields high-purity product

[Source: CN104610136A Patent]

Chlorination Addition and Cyclization Method

Another approach involves a two-step process:

  • Step 1: Chlorination addition to intermediate compounds in the presence of dimethylformamide (DMF) as solvent
  • Step 2: Cyclization reaction induced by chlorination cyclization reagents such as phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, or phosgene derivatives

Process Details:

  • The intermediate (referred to as middle IV in the patent) is dissolved in DMF
  • The solution is transferred to a second reactor with stirring
  • A solvent such as toluene, chlorobenzene, ethylene dichloride, or sherwood oil is added
  • Cyclization catalysts (organic bases or hydrogen halides) are introduced
  • The mixture is heated, and chlorination cyclization reagents are added dropwise
  • Reaction proceeds until completion, monitored by residual intermediate content (<0.5%)
  • The product is isolated by extraction, neutralization, washing, and solvent removal
  • Final distillation under reduced pressure yields product with >95% purity

Key Parameters:

Parameter Range / Best Value
Molar ratio of intermediate to DMF 1:0.05–1.7 (best 1:0.1–0.5)
Molar ratio of intermediate to chlorine 1:1–1.2 (best 1:1.05–1.1)
Temperature Controlled heating during cyclization
Solvent choice Toluene, chlorobenzene, ethylene dichloride, sherwood oil
Cyclization reagent Phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, phosgene, sulfur oxychloride

Advantages:

  • High purity of final product (>95%)
  • Efficient cyclization reduces chlorinated by-products
  • Flexibility in choice of solvents and chlorination reagents

[Source: CN101948424A Patent]

Comparative Summary of Preparation Methods

Aspect Liquid-Phase Chlorination (3-Picoline) Chlorination Addition & Cyclization
Starting Material 3-Methylpyridine (3-picoline) Intermediate pyridine derivatives
Solvent Oil of mirbane DMF + aromatic/halogenated solvents
Chlorination Reagent Chlorine gas + PCl3 initiator Phosphorus oxychloride, PCl3, PCl5, phosgene
pH Control Acid buffering agent (pH 4-5) Not specified, but catalyst bases or acids used
Reaction Temperature 120-160 °C Controlled heating during cyclization
Reaction Time 12-20 hours Variable, until residual intermediate <0.5%
Yield ~90% >95% purity product
By-product Control Buffering reduces by-products Cyclization step minimizes chlorinated by-products
Environmental Impact Reduced by liquid phase and buffering Uses DMF, which requires waste management

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,5-Dichloro-2-(chloromethyl)pyridine in laboratory settings, and what key parameters influence reaction yields?

  • Methodology : Synthesis typically involves halogenation and substitution reactions. For example, chlorination of pyridine derivatives using reagents like PCl₅ or SOCl₂ under controlled temperatures (80–120°C) can introduce chlorine substituents. The chloromethyl group is often added via nucleophilic substitution using chloromethylating agents (e.g., CH₂Cl₂ with AlCl₃ as a catalyst). Key parameters include reaction temperature, solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents to avoid over-chlorination .
  • Yield Optimization : Purity of starting materials, inert atmosphere (N₂/Ar), and post-synthesis purification (e.g., column chromatography or recrystallization) are critical. Impurities from side reactions (e.g., di- or tri-chlorinated byproducts) must be monitored via TLC or HPLC .

Q. How should researchers handle and store 4,5-Dichloro-2-(chloromethyl)pyridine to ensure safety and compound stability?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to moisture, as hydrolysis may degrade the compound .
  • Storage : Store in airtight, light-resistant containers at 0–6°C. Desiccants like silica gel can prevent moisture absorption. Label containers with hazard codes (e.g., H314 for skin corrosion) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of 4,5-Dichloro-2-(chloromethyl)pyridine post-synthesis?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and integration ratios.
  • Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., m/z 162.02 for C₆H₅Cl₂N) and fragmentation patterns .
  • HPLC/GC : Quantify purity (>98%) and detect impurities using reverse-phase C18 columns or GC with FID detection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for 4,5-Dichloro-2-(chloromethyl)pyridine derivatives across different studies?

  • Approach :

Control Variables : Compare assay conditions (e.g., cell lines, incubation time, solvent carriers like DMSO).

Purity Verification : Re-test compounds using standardized purity thresholds (e.g., ≥95% via HPLC).

Structural Confirmation : Use X-ray crystallography (if crystalline) or DFT calculations to validate substituent positions, as minor structural variations (e.g., Cl at 4 vs. 5 position) drastically alter activity .

  • Case Study : A 2023 study found that 4,5-dichloro derivatives showed 10× higher antimicrobial activity than 2,3-dichloro analogs, highlighting positional effects .

Q. How does the electronic effect of chlorine substituents at the 4 and 5 positions influence the reactivity of 2-(chloromethyl)pyridine derivatives in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing nature of Cl at positions 4 and 5 increases the electrophilicity of the adjacent chloromethyl group, accelerating SN2 reactions with nucleophiles (e.g., amines or thiols). Computational studies (DFT) show a 15% reduction in activation energy compared to mono-chlorinated analogs .
  • Experimental Design : Compare reaction rates in polar aprotic solvents (DMF vs. DMSO) using kinetic monitoring (e.g., in situ IR) .

Q. In designing a structure-activity relationship (SAR) study for 4,5-Dichloro-2-(chloromethyl)pyridine, which structural analogs should be prioritized to elucidate key pharmacophoric elements?

  • Priority Analogs :

  • Positional Isomers : 2,3-Dichloro and 3,4-dichloro variants to assess chlorine placement effects.
  • Substituent Variations : Replace chloromethyl with -CF₃ or -CH₂OH to probe steric and electronic contributions.
  • Bioisosteres : Replace pyridine with benzene or imidazole rings to evaluate aromatic stacking interactions .
    • Reference Data : A 2025 study demonstrated that 4,5-dichloro-2-(trifluoromethyl)pyridine exhibited enhanced cytotoxicity (IC₅₀ = 2.1 µM) compared to the chloromethyl derivative (IC₅₀ = 8.7 µM) .

Q. What solvent systems are optimal for recrystallizing 4,5-Dichloro-2-(chloromethyl)pyridine to achieve high purity?

  • Solvent Selection : Use a mixed solvent system (e.g., ethanol:water 7:3 v/v) due to moderate solubility in ethanol (25°C: ~12 mg/mL). Slow cooling (1°C/min) yields larger crystals with fewer defects. Avoid halogenated solvents (e.g., CHCl₃) to prevent co-crystallization of solvent molecules .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.